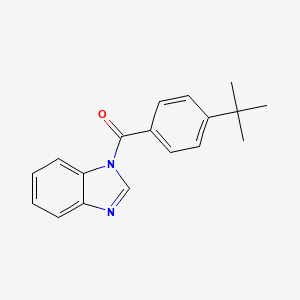

1-(4-叔丁基苯甲酰基)-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

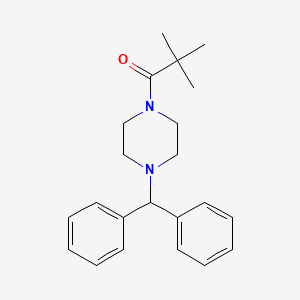

1-(4-tert-butylbenzoyl)-1H-benzimidazole is a compound that can be associated with a variety of chemical and physical properties, making it of interest in various research fields. It belongs to the benzimidazole class of compounds, which are known for their versatile chemical behaviors and biological activities.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds closely related to 1-(4-tert-butylbenzoyl)-1H-benzimidazole, often involves the arylsulfonylation of 1-hydroxymethyl-1H-benzimidazole or similar precursors in the presence of triethylamine (Abdireymov et al., 2011). These methods highlight the importance of selecting appropriate reagents and conditions to achieve the desired compound with high yield and purity.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including those with tert-butyl groups, often features a nearly planar benzimidazole ring system. This system forms dihedral angles with adjacent benzene rings, indicating a significant degree of spatial arrangement which can influence the compound's reactivity and interactions (Zhou et al., 2009). Such structures are key to understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

Benzimidazole compounds can undergo various chemical reactions, reflecting their reactivity and functional group transformations. For example, reactions with palladium-catalyzed Suzuki conditions have been used to synthesize complex benzimidazole derivatives, demonstrating the versatility of these compounds in organic synthesis (Zhang et al., 2022).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by the presence of tert-butyl groups and other substituents. For instance, compounds with tert-butyl side groups have been synthesized to exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, indicating their potential for use in high-performance materials (Chern & Tsai, 2008).

科学研究应用

合成和化学性质

1-(4-叔丁基苯甲酰基)-1H-苯并咪唑在复杂分子结构的合成中发挥作用,例如具有特定官能团的三取代咪唑和苯并咪唑衍生物。这些化合物用于模拟氨基酸或产生具有高抗氧化活性的分子,展示了该化学物质在创建具有潜在治疗应用的生物活性化合物方面的效用。

- 合成氨基酸模拟物的三取代咪唑:该化学物质参与 O-五氟苯甲酰胺肟的钯催化环化,生成具有 C 端咪唑的光学活性氨基酸模拟物 (Zaman、Kitamura 和 Abell,2005 年)。

- 生产具有抗氧化特性的苯并咪唑衍生物:合成了一系列基于 4-羟基苯甲醛的新型 2-取代-1H-苯并咪唑,揭示了负责高抗氧化活性的结构特征。其中,含有异冰片基和叔丁基的酚片段的衍生物表现出最大的抗氧化应激能力 (Dvornikova 等人,2019 年)。

药理学应用

1-(4-叔丁基苯甲酰基)-1H-苯并咪唑及其衍生物表现出显着的药理学潜力,包括抗癌和抗菌特性。这些发现表明其在开发金属药物方面的效用:

- 抗癌和抗菌特性:对钯、金和银 N-杂环卡宾配合物(包括 1-(4-叔丁基苯甲酰基)-1H-苯并咪唑的衍生物)的研究表明,它们对人肿瘤细胞具有有效的抗癌活性,并具有显着的抗菌特性。这突出了该化合物在癌症治疗和感染控制方面的潜力 (Ray 等人,2007 年)。

材料科学应用

1-(4-叔丁基苯甲酰基)-1H-苯并咪唑衍生物独特的化学性质也应用于材料科学,特别是在开发具有低介电常数和高有机溶解性的聚合物方面:

- 新型聚酰亚胺的开发:由 1-(4-叔丁基苯甲酰基)-1H-苯并咪唑衍生物合成的含有叔丁基侧基的新型聚酰亚胺表现出低介电常数、优异的溶解性和高玻璃化转变温度,使其适用于电子应用 (Chern 和 Tsai,2008 年)。

属性

IUPAC Name |

benzimidazol-1-yl-(4-tert-butylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-18(2,3)14-10-8-13(9-11-14)17(21)20-12-19-15-6-4-5-7-16(15)20/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFXSQAHVIJTAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642792 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{1-[(4-chlorophenyl)acetyl]azepan-3-yl}-N,N-dimethylsulfamide](/img/structure/B5568977.png)

![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5568995.png)

![N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide](/img/structure/B5569007.png)

![N-(3-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569010.png)

![1-tert-butyl-5-oxo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5569013.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5569050.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5569054.png)

![1-(cyclopropylsulfonyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5569070.png)

![4-[(4-isopropyl-2-morpholinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5569073.png)